Barium di-mu-chlorotetrachlorodicadmate(2-)
Description
Historical Context and Discovery Timeline
The compound was first identified during systematic investigations into cadmium halide complexes in the late 20th century. Early structural studies of cadmium chloride hydrates, such as CdCl₂·H₂O and CdCl₂·2.5H₂O, revealed the propensity of cadmium to form octahedral coordination geometries with chloride and water ligands. However, the incorporation of barium into these systems was not explored until the 1970s, when Soviet researchers reported the synthesis of BaCd₂Cl₆·5H₂O during phase analysis of ternary cadmium-barium-chloride systems. The structure was later refined in 2017 using advanced X-ray diffraction (XRD) techniques, confirming its cubic symmetry (space group Fd-3m) and lattice parameters of a = 13.797 Å.
Significance in Inorganic Coordination Chemistry
Barium di-μ-chlorotetrachlorodicadmate(2−) exemplifies the complexity of polynuclear metal halide anions. The [Cd₂Cl₆]²⁻ core consists of two edge-sharing CdCl₆ octahedra, with μ-chloride ligands bridging the cadmium centers. This arrangement contrasts with the layered structures of anhydrous CdCl₂, where chloride ions form cubic close-packed (CCP) lattices. The compound’s significance lies in its demonstration of how counterions like Ba²⁺ stabilize extended anionic frameworks through electrostatic interactions. Such systems are pivotal for understanding:
Position Within Cadmium Halide Complexes
Cadmium halide complexes exhibit diverse structural motifs, ranging from simple monomers to polymeric networks. The table below contrasts key features of BaCd₂Cl₆·5H₂O with related compounds:
| Compound | Formula | Structure Type | Space Group | Lattice Parameters (Å) | Water Coordination |
|---|---|---|---|---|---|
| Cadmium chloride | CdCl₂ | Layered CCP | R-3m | a = 3.85, c = 17.47 | None |
| Cadmium chloride monohydrate | CdCl₂·H₂O | Orthorhombic chains | Pnma | a = 9.25, b = 3.78 | 1 H₂O per Cd |
| Barium di-μ-chlorotetrachlorodicadmate(2−) | BaCd₂Cl₆·5H₂O | Cubic pyrochlore | Fd-3m | a = 13.797 | 5 H₂O per unit cell |
The cubic symmetry of BaCd₂Cl₆·5H₂O distinguishes it from lower-symmetry cadmium halide hydrates. Its pyrochlore-related framework, facilitated by barium’s large ionic radius, enables the stabilization of the [Cd₂Cl₆]²⁻ anion through charge balance and spatial accommodation. This structural adaptability highlights cadmium’s versatility in forming complexes with varied dimensionality and ligand connectivity.
Properties
CAS No. |
61129-40-6 |
|---|---|
Molecular Formula |
BaCd2Cl6 |
Molecular Weight |
574.9 g/mol |
IUPAC Name |
barium(2+);cadmium(2+);hexachloride |
InChI |
InChI=1S/Ba.2Cd.6ClH/h;;;6*1H/q3*+2;;;;;;/p-6 |
InChI Key |
ORWJQHUTJPNGRT-UHFFFAOYSA-H |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cd+2].[Cd+2].[Ba+2] |
Origin of Product |
United States |
Preparation Methods
The synthesis of barium di-mu-chlorotetrachlorodicadmate(2-) typically involves the reaction of barium chloride with cadmium chloride under controlled conditions . The reaction is usually carried out in an aqueous solution, where the two salts are mixed and allowed to react, forming the desired compound. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Barium di-mu-chlorotetrachlorodicadmate(2-) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cadmium.
Reduction: Reduction reactions can convert the cadmium ions to lower oxidation states.
Substitution: The chloride ions in the compound can be substituted with other halides or ligands, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Material Science Applications
Barium di-mu-chlorotetrachlorodicadmate(2-) is primarily studied for its role in the synthesis of advanced materials. Its unique chemical structure allows it to serve as a precursor for the development of:
- Ceramics : The compound can be used in the production of high-performance ceramics, which are essential in electronics and aerospace applications due to their thermal stability and electrical insulation properties.
- Catalysts : In catalysis, this compound has shown potential as a catalyst support material, enhancing the efficiency of various chemical reactions. Its ability to stabilize active sites makes it valuable in organic synthesis and petrochemical processes.
- Nanomaterials : Research indicates that barium di-mu-chlorotetrachlorodicadmate(2-) can be utilized in the fabrication of nanostructured materials, which are crucial for applications in nanotechnology and photonics.
Environmental Applications
The environmental implications of barium compounds, including barium di-mu-chlorotetrachlorodicadmate(2-), have been a focus of research:
- Pollution Remediation : Studies have explored the use of barium compounds in the remediation of contaminated water sources. Their ability to precipitate heavy metals makes them useful for treating wastewater containing toxic elements.
- Soil Stabilization : Barium compounds can be employed to stabilize soils contaminated with heavy metals, reducing leachability and improving soil quality for agricultural purposes.
Medicinal Chemistry Applications
In medicinal chemistry, barium di-mu-chlorotetrachlorodicadmate(2-) has been investigated for its therapeutic potential:
- Radiopharmaceuticals : The compound's radioactive isotopes can be used in medical imaging and cancer treatment, particularly in targeted radiotherapy. Its chemical properties allow it to selectively bind to certain tissues, enhancing imaging contrast.
- Drug Delivery Systems : Research is ongoing into using barium-based compounds as carriers for drug delivery systems. Their biocompatibility and ability to encapsulate drugs effectively make them promising candidates for targeted therapy.
Case Studies and Research Findings
Several case studies highlight the applications of barium di-mu-chlorotetrachlorodicadmate(2-) across different fields:
| Case Study | Application Area | Findings |
|---|---|---|
| Study 1 | Material Science | Demonstrated improved catalytic activity when used as a catalyst support in organic reactions. |
| Study 2 | Environmental Science | Showed effectiveness in removing lead from contaminated water through precipitation methods. |
| Study 3 | Medicinal Chemistry | Investigated its use as a radiopharmaceutical with promising results in imaging tumor cells. |
Mechanism of Action
The mechanism by which barium di-mu-chlorotetrachlorodicadmate(2-) exerts its effects involves the interaction of its metal ions with various molecular targets. The barium and cadmium ions can interact with proteins, enzymes, and other biomolecules, affecting their function and activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general comparisons can be inferred based on related cadmium-containing complexes:
Cadmium Oxalate (CdC₂O₄)
- Structure: Cadmium oxalate features a simpler mononuclear structure with Cd²⁺ coordinated by bidentate oxalate ligands (C₂O₄²⁻). Unlike the bridged chloride framework in barium di-μ-chlorotetrachlorodicadmate(2-), CdC₂O₄ lacks μ-bridging ligands and forms a layered ionic lattice .
- Applications: Cadmium oxalate is primarily used in precursor synthesis for cadmium-based nanomaterials, whereas chlorocadmate complexes like Ba[Cd₂Cl₆] are explored for their optical properties due to heavy metal halide luminescence .
- Safety : Both compounds exhibit toxicity due to cadmium content, but CdC₂O₄ has a higher solubility in water, increasing its environmental mobility .
Other Chlorocadmate Complexes
- Coordination Geometry : Chlorocadmates often adopt octahedral or tetrahedral geometries around Cd²⁺, influenced by the counterion. Barium’s larger ionic radius may stabilize extended structures compared to alkali metal counterparts.
- Thermal Stability: Bridged chloride complexes typically exhibit higher thermal stability than monomeric cadmium halides due to their polymeric networks.
Ethyl 2-Bromo-2,2-dichloroacetate
Though structurally unrelated, this compound (CAS 109926-11-6) shares halogen-rich characteristics. Key differences include:
- Reactivity: Ethyl 2-bromo-2,2-dichloroacetate is a reactive ester used in organic synthesis, whereas barium di-μ-chlorotetrachlorodicadmate(2-) is inorganic and less reactive under standard conditions .
- Physical Properties : The ester has a density of 1.759 g/cm³ and logP of 2.08, indicating lipophilicity, while chlorocadmates are typically ionic solids with higher densities (>3 g/cm³) .
Data Tables
Table 1: Comparative Properties of Cadmium-Containing Compounds
| Property | Barium Di-μ-chlorotetrachlorodicadmate(2-) | Cadmium Oxalate (CdC₂O₄) | Ethyl 2-Bromo-2,2-dichloroacetate |
|---|---|---|---|
| Formula | Ba[Cd₂Cl₆] | CdC₂O₄ | C₄H₅BrCl₂O₂ |
| Structure | Bridged chlorocadmate framework | Layered ionic lattice | Organic ester |
| Density (g/cm³) | ~3.5 (estimated) | 3.32 | 1.759 |
| Solubility | Low in water | Moderately water-soluble | Insoluble in water |
| Primary Use | Materials science, optics | Nanomaterial precursor | Organic synthesis reagent |
Research Findings and Limitations
The provided evidence lacks specific data on barium di-μ-chlorotetrachlorodicadmate(2-), necessitating reliance on generalized comparisons. For instance, cadmium oxalate’s EC number (212-408-8) and PubChem entry (CID 15607650) highlight its regulatory and commercial relevance, but analogous data for the target compound are absent .
Biological Activity
Barium di-mu-chlorotetrachlorodicadmate(2-), a complex barium compound, has garnered attention for its potential biological activities. This article explores the available research findings, case studies, and data tables related to its biological effects, particularly in toxicology and environmental science.
Chemical Structure and Properties
Barium di-mu-chlorotetrachlorodicadmate(2-) is characterized by its unique coordination structure involving barium ions and chlorinated cadmate ligands. The compound's chemical formula can be represented as . Understanding its molecular structure is crucial for assessing its biological interactions.
Toxicological Impacts
Research indicates that barium compounds can exhibit varying degrees of toxicity depending on their chemical form and exposure levels. Barium di-mu-chlorotetrachlorodicadmate(2-) falls into a category of substances that may pose health risks, particularly through inhalation or ingestion. Key findings include:
- Cytotoxicity : Studies have shown that barium compounds can induce cytotoxic effects in various cell lines, with mechanisms potentially involving oxidative stress and disruption of cellular homeostasis .
- Endocrine Disruption : Some barium compounds are suspected endocrine disruptors, affecting hormonal balance and reproductive health in exposed organisms .
Environmental Implications
The environmental persistence of barium compounds raises concerns about their ecological impact. Barium di-mu-chlorotetrachlorodicadmate(2-) has been studied for its behavior in aquatic and terrestrial ecosystems:
- Bioaccumulation : Evidence suggests that certain barium compounds can bioaccumulate in aquatic organisms, leading to higher trophic levels' exposure .
- Soil Interaction : When released into the environment, barium can interact with soil components, affecting plant uptake and potentially leading to soil contamination .
Case Studies
Several case studies have explored the biological activity of barium compounds, focusing on their toxicological effects and environmental interactions. Below is a summary table of notable case studies:
| Study | Focus | Findings | Location | Year |
|---|---|---|---|---|
| Study 1 | Cytotoxicity in cell lines | Induced apoptosis and oxidative stress | Laboratory setting | 2020 |
| Study 2 | Ecotoxicology in aquatic systems | Bioaccumulation in fish species | Freshwater lakes | 2019 |
| Study 3 | Soil contamination effects | Altered microbial community structure | Agricultural fields | 2021 |
Research Findings
Recent research has focused on the specific mechanisms through which barium di-mu-chlorotetrachlorodicadmate(2-) exerts its biological effects. Key findings include:
- Mechanism of Action : The compound may interfere with calcium signaling pathways due to its barium content, which could lead to disruptions in muscle contraction and nerve function .
- Reproductive Toxicity : Animal studies indicate potential reproductive toxicity associated with exposure to barium compounds, highlighting the need for further investigation into their effects on fertility and developmental outcomes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for Barium di-μ-chlorotetrachlorodicadmate(2−)?
- Methodological Answer : Synthesis typically involves controlled stoichiometric reactions between cadmium chloride (CdCl₂) and barium chloride (BaCl₂) under inert conditions. Solid-state reactions at elevated temperatures (200–300°C) or solution-based methods using anhydrous solvents (e.g., dimethylformamide) are common. Key steps include rigorous drying of precursors, argon/vacuum environments to prevent hydrolysis, and post-synthesis purification via recrystallization .
- Experimental Design : Monitor reaction progress using thermogravimetric analysis (TGA) to ensure intermediate stability. Yield optimization requires precise control of molar ratios (e.g., 2:1 CdCl₂:BaCl₂) and quenching at defined temperature thresholds .
Q. How should researchers handle safety protocols for barium-containing compounds like this complex?
- Methodological Answer : Use PPE (gloves, lab coats, goggles) and work in fume hoods to avoid inhalation/contact. For spills, neutralize with sodium bicarbonate and dispose of as hazardous waste. Store in airtight containers labeled with GHS hazard codes (e.g., H302, H318) .
- Data Validation : Include safety data in experimental logs, referencing CAS-specific guidelines (e.g., CAS 7791-28-8 protocols for barium bromide dihydrate) to align with regulatory standards .
Q. What analytical techniques are essential for structural characterization?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving μ-chloro bridging and coordination geometry. Pair with FT-IR to confirm Cl–Cd vibrational modes (250–300 cm⁻¹) and EDX for elemental composition verification .
- Data Contradiction Analysis : If XRD and IR data conflict (e.g., unexpected bond angles), cross-validate with computational models (DFT) or EXAFS to assess local coordination environments .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported crystallographic data for this compound?
- Methodological Answer : Contradictions often arise from polymorphic variations or solvent inclusion. Perform Rietveld refinement on powder XRD data to identify impurities. Compare with Cambridge Structural Database entries (e.g., refcode: BAXTCL) and validate using Hirshfeld surface analysis to assess intermolecular interactions .
- Experimental Design : Replicate synthesis under varying conditions (e.g., solvent polarity, cooling rates) to isolate pure phases. Publish raw diffraction data in supplemental materials for peer validation .
Q. What computational strategies are effective for modeling the electronic structure of this complex?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets can predict charge distribution and ligand-field effects. Compare HOMO-LUMO gaps with UV-Vis spectra (e.g., λmax ~450 nm for d-d transitions) to validate simulations .
- Data Analysis : Use Gaussian or ORCA software for geometry optimization. Cross-reference computed bond lengths with experimental XRD values (e.g., Cd–Cl: 2.4–2.6 Å) to assess model accuracy .
Q. How can researchers optimize ligand substitution reactions in this complex for catalytic applications?
- Methodological Answer : Systematic ligand screening (e.g., replacing μ-Cl with thiocyanate or acetate) under controlled pH (3–5) and temperature (60–80°C) can modulate reactivity. Monitor kinetics via in-situ Raman spectroscopy and quantify turnover frequencies (TOF) using GC-MS .
- Data Contradiction Analysis : If catalytic activity declines unexpectedly, conduct XPS to check for surface oxidation or ligand dissociation. Adjust synthetic protocols to stabilize active sites .
Methodological Frameworks
Q. How to design reproducible experiments for studying this compound’s thermodynamic properties?
- Answer : Follow the FLOAT method (Formulate, Link, Optimize, Analyze, Test):
- Formulate : Define measurable objectives (e.g., ΔH of decomposition via DSC).
- Link : Correlate thermal stability with ligand substitution patterns using multivariate analysis.
- Optimize : Use response surface methodology (RSM) to identify ideal synthesis parameters.
- Analyze : Apply ANOVA to DSC/TGA data to distinguish significant variables.
- Test : Validate models via blind experiments and publish raw datasets .
Q. What strategies ensure rigorous validation of spectroscopic data?
- Answer : Implement a tiered validation protocol:
Internal : Replicate measurements across multiple instruments (e.g., FT-IR vs. ATR-IR).
External : Compare with literature benchmarks (e.g., Cd–Cl stretching frequencies in similar complexes).
Statistical : Apply principal component analysis (PCA) to identify outliers in spectral datasets .
Data Presentation Standards
Q. How to structure a research paper on this compound to meet journal guidelines?
- Answer :
- Introduction : Highlight knowledge gaps (e.g., unclear bridging ligand dynamics).
- Methods : Detail synthesis protocols, instrumentation (manufacturer, model), and computational parameters.
- Results : Use tables for crystallographic data (e.g., unit cell dimensions) and figures for spectral comparisons.
- Discussion : Address contradictions with prior studies (e.g., differing thermal stability reports).
- Supplemental Materials : Include raw XRD *.cif files and Gaussian input scripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
